molecular formula C12H12N4O4 B6344834 Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264045-48-8

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344834
CAS No.: 1264045-48-8
M. Wt: 276.25 g/mol
InChI Key: XQRUOVVFRIVGAX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, and a nitrophenyl group

Scientific Research Applications

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities exhibited by similar compounds, it could be of interest to explore its potential uses in pharmaceutical or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and subsequent amination to introduce the nitrophenyl and amino groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • Methyl 3-amino-5-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-11(13)15(14-8)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUOVVFRIVGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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